molecular formula C6H13ClO B6154291 1-(2-chloroethoxy)-2-methylpropane CAS No. 4963-17-1

1-(2-chloroethoxy)-2-methylpropane

Cat. No.: B6154291
CAS No.: 4963-17-1
M. Wt: 136.62 g/mol
InChI Key: DVCNGSCNNPGQRK-UHFFFAOYSA-N
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Description

Contextualization within Chloroalkyl Ether Chemistry

1-(2-Chloroethoxy)-2-methylpropane belongs to the class of organic compounds known as chloroalkyl ethers. These compounds are characterized by the general structure R-O-(CH2)n-Cl, featuring an ether linkage connected to a chloroalkyl group. wikipedia.orgontosight.aien-academic.com Chloroalkyl ethers are recognized for their reactivity, which stems from the presence of the chloroalkyl group, making them valuable intermediates in various chemical transformations. ontosight.ai

The reactivity of chloroalkyl ethers allows them to participate in a range of reactions, including nucleophilic substitutions, eliminations, and additions. ontosight.ai This versatility has led to their use in the synthesis of a wide array of other organic molecules. ontosight.ai For instance, they are employed as alkylating agents and in the production of polymers and resins. wikipedia.orgen-academic.com A notable application in organic synthesis is the use of specific chloroalkyl ethers, such as chloromethyl methyl ether (CMME), for introducing protecting groups like the methoxymethyl (MOM) group. wikipedia.orgwikipedia.org

Significance in Contemporary Organic Synthesis Research

This compound, also known as 2-chloroethyl isobutyl ether, serves as a significant intermediate in modern organic synthesis. Its utility lies in its ability to act as a building block for more complex molecules. The presence of the reactive chloroethoxy group allows for a variety of chemical modifications.

One of the key applications of this compound is in nucleophilic substitution reactions. The chlorine atom can be displaced by a range of nucleophiles, such as amines, thiols, and alkoxides, to generate new derivatives. This reactivity makes it a valuable precursor in the synthesis of various specialty chemicals.

Overview of Research Trajectories for Alkyl Chloroethyl Ethers

Research concerning alkyl chloroethyl ethers is multifaceted, exploring their synthesis, reactivity, and applications. A significant area of investigation involves the development of efficient and safe synthetic methods. For example, methods have been developed for the synthesis of chloroalkyl ethers using zinc(II) salts as catalysts, which offers a rapid and high-yield route to these compounds. organic-chemistry.org

Another research trajectory focuses on the application of these ethers in the synthesis of functional materials and biologically relevant molecules. Their role as intermediates in the production of pharmaceuticals and agrochemicals is an area of active investigation. ontosight.ai For instance, related compounds are used in the synthesis of herbicides. Furthermore, the study of their reaction mechanisms, such as nucleophilic substitution, continues to be a subject of interest to understand and control their chemical behavior.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C6H13ClO
Molecular Weight 136.62 g/mol
Boiling Point 122°C at 760 mmHg
Density 0.948 g/cm³
Synonyms 2-(2-Chloroethoxy)-2-methyl-propane, Ethylene chlorohydrin t-butyl ether
CAS Number 17229-11-7

Source: nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4963-17-1

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-methylpropane

InChI

InChI=1S/C6H13ClO/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3

InChI Key

DVCNGSCNNPGQRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCCl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 2 Chloroethoxy 2 Methylpropane

Established Synthesis Pathways for Etherification and Chloroalkylation

Traditional methods for forming the ether linkage and introducing the chloroalkyl group in 1-(2-chloroethoxy)-2-methylpropane rely on well-established organic reactions. These pathways are valued for their reliability and the ready availability of starting materials.

Adaptations of Williamson Ether Synthesis for Haloalkoxy Alkanes

The Williamson ether synthesis is a cornerstone of ether preparation, involving the reaction of an alkoxide with a primary alkyl halide. byjus.commasterorganicchemistry.com For the synthesis of this compound, this can be adapted in two primary ways:

Route A: The reaction of sodium isobutoxide (the alkoxide derived from isobutanol) with 1,2-dichloroethane.

Route B: The reaction of sodium 2-chloroethoxide (the alkoxide from 2-chloroethanol) with isobutyl chloride.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.commasterorganicchemistry.com In this process, the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. byjus.com For optimal results, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.comyoutube.com Secondary and tertiary alkyl halides are more prone to elimination, especially in the presence of a strong base like an alkoxide. francis-press.comlibretexts.org

The choice between Route A and Route B would depend on the reactivity and availability of the starting materials. byjus.com The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), to solvate the cation of the alkoxide without impeding the nucleophile. byjus.com The reaction temperature generally ranges from 50-100 °C, with reaction times of 1-8 hours. byjus.com

Reactant 1Reactant 2Key Conditions
Sodium isobutoxide1,2-dichloroethanePolar aprotic solvent, 50-100 °C
Sodium 2-chloroethoxideIsobutyl chloridePolar aprotic solvent, 50-100 °C

Direct Alkylation and Haloacetal Formation Routes

Direct alkylation presents an alternative approach. One potential method involves the acid-catalyzed addition of 2-chloroethanol (B45725) to isobutylene. This type of reaction is analogous to the hydration of alkenes to produce alcohols. The use of a strong acid catalyst would protonate the double bond of isobutylene, forming a stable tertiary carbocation. This carbocation would then be attacked by the hydroxyl group of 2-chloroethanol to form the desired ether.

Another related pathway is through the formation and subsequent reaction of haloacetals. For instance, the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst can form an acetal. While not a direct route to this compound, the principles of haloacetal chemistry are relevant. For example, chloromethyl methyl ether can be synthesized using heteropolyacids as catalysts. researchgate.net

Modern Approaches in Ether Synthesis with Relevance to the Compound

More recent developments in synthetic organic chemistry offer catalytic strategies that can be applied to the synthesis of ethers like this compound, often with improved efficiency and milder reaction conditions.

Catalytic Strategies for Ether Formation

Catalytic methods provide an alternative to stoichiometric reactions, often leading to higher atom economy and reduced waste.

Reductive etherification involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent and a catalyst. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of isobutyraldehyde (B47883) with 2-chloroethanol.

A variety of catalysts can be employed, including those based on iron, ruthenium, and other transition metals. organic-chemistry.orgorganic-chemistry.org For example, a simple iron- and silyl (B83357) chloride-catalyzed reductive etherification can be performed at ambient temperatures using triethylsilane as the reducing agent. organic-chemistry.org The reaction likely proceeds through the formation of a hemiacetal intermediate, which is then reduced to the ether. nih.gov This method is advantageous due to its mild conditions and the use of inexpensive and environmentally benign iron catalysts. organic-chemistry.org

Carbonyl PrecursorAlcoholCatalyst SystemReducing Agent
Isobutyraldehyde2-chloroethanolIron(III) oxo acetate (B1210297) / Chloro(trimethyl)silaneTriethylsilane
Isobutyraldehyde2-chloroethanolCationic Ru-H complexH₂

Transition metal catalysis has emerged as a powerful tool for C-O bond formation. While specific examples for the synthesis of this compound are not prevalent in the literature, general methods can be applied. These reactions often involve the coupling of an alcohol with an alkyl halide or another electrophile, facilitated by a transition metal complex.

For instance, nickel(0) complexes have been shown to promote the reaction of allylic acetates with thiols, and similar principles could be adapted for ether synthesis. The choice of ligand on the transition metal is crucial for controlling the reactivity and selectivity of the catalytic system.

Redox-Mediated Synthesis of Branched Ethers

The synthesis of sterically hindered ethers, such as this compound which contains a tertiary butyl group, presents significant challenges for traditional methods like the Williamson ether synthesis. rsc.org Redox-mediated strategies have emerged as a powerful solution, facilitating the construction of these complex structures by generating highly reactive intermediates. rsc.orgnih.gov These approaches often involve formal oxidation or reduction of the substrates to enable the etherification reaction under milder conditions than traditional acid- or base-mediated methods. rsc.org

Generation of Highly Reactive Intermediates for Etherification

A key principle in modern ether synthesis is the in-situ generation of highly reactive intermediates that are poised for facile etherification. rsc.orgnih.govst-andrews.ac.uk For a branched ether like this compound, this could involve creating a reactive species from either the isobutane (B21531) moiety or the 2-chloroethanol precursor.

Common reactive intermediates include:

Carbocations : Electrochemical oxidation can be used to generate high-energy carbocations from simple starting materials like carboxylic acids. nih.gov For instance, a tert-butyl carbocation could theoretically be generated and subsequently trapped by 2-chloroethanol. This method avoids strongly acidic conditions that could be incompatible with other functional groups. nih.gov

Radicals : Another major pathway involves the generation of radical species. rsc.org For example, an α-alkoxy radical could be formed, which then participates in addition reactions. acs.org Electrochemical oxidation can also induce C(sp³)–H etherification through the formation of radical cation intermediates, providing a direct route to C-O bond formation without pre-functionalized substrates. nih.gov

The choice of precursor and method depends on creating a reactive intermediate that overcomes the steric hindrance inherent in the target molecule. rsc.org

Photocatalytic and Electrosynthetic Protocols

Recent advancements have highlighted photocatalysis and electrosynthesis as sophisticated and often greener methods for generating the necessary reactive intermediates for ether synthesis. rsc.orgresearchgate.net

Photocatalytic Synthesis : Visible-light photoredox catalysis offers a mild pathway for ether synthesis by generating free radical species. acs.org A general strategy for constructing α-tertiary ethers involves merging Lewis acid-mediated activation of a ketal with photocatalytic reduction. This process creates an α-alkoxy radical that can react with various partners. acs.org Another approach uses the photocatalytic reductive functionalization of alkyl enol ethers. acs.org In a potential synthesis of this compound, a tert-butoxy (B1229062) radical could be generated photocatalytically and then coupled with a suitable chloro-containing substrate. These reactions often proceed at ambient temperatures under blue LED irradiation. acs.org

Electrosynthetic Protocols : Electrosynthesis provides a reagent-free method for oxidation or reduction, using electricity to drive reactions. acs.orggre.ac.uk Electrochemical oxidation is particularly effective for creating hindered ethers by generating carbocation intermediates under non-acidic conditions. nih.gov This method has been used to synthesize a wide range of ethers that are otherwise difficult to access. nih.gov An alternative is electrochemical C(sp³)–H/O–H cross-coupling, which can directly form the C-O bond by selectively activating a C-H bond in the presence of an alcohol. nih.gov This avoids the need for pre-functionalized starting materials, a key principle of green chemistry. nih.govorganic-chemistry.org

Table 1: Comparison of Modern Ether Synthesis Protocols

Feature Photocatalytic Protocols Electrosynthetic Protocols
Energy Source Visible Light (e.g., Blue LEDs) Electricity
Key Intermediates α-Alkoxy radicals, Radical ions acs.orgacs.org Carbocations, Radical cations nih.govnih.gov
Reaction Conditions Typically mild, ambient temperature acs.org Mild, often low temperature acs.org
Key Advantages High selectivity, use of light as a "traceless" reagent. acs.org Avoids chemical oxidants/reductants, high atom economy, inherently safe. acs.orggre.ac.uk
Potential Application Reductive coupling of a tert-butyl precursor with a chloroethoxy synthon. acs.org Anodic oxidation to generate a tert-butyl cation, followed by trapping with 2-chloroethanol. nih.gov

Green Chemistry Principles in the Synthesis of Chloroalkyl Ethers

The synthesis of chloroalkyl ethers, including this compound, can be evaluated through the lens of green chemistry to minimize environmental impact. The 12 principles of green chemistry provide a framework for this assessment. youtube.com

Prevention : It is better to prevent waste than to treat it later. youtube.com Catalytic methods, including photocatalysis and electrosynthesis, are inherently better at waste prevention compared to stoichiometric reagents. acs.orgyoutube.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. youtube.comyoutube.com Addition reactions and certain catalytic cycles exhibit high atom economy. youtube.com

Less Hazardous Chemical Synthesis : Methods should aim to use and generate substances with little to no toxicity. youtube.comyoutube.com Electrosynthesis, for example, avoids the use of hazardous and toxic oxidizing or reducing agents. acs.org

Design for Energy Efficiency : Energy requirements should be minimized. youtube.comyoutube.com Photocatalytic and many electrosynthetic reactions can be conducted at ambient temperature and pressure, reducing the energy footprint compared to methods requiring heating or cooling. acs.orgyoutube.com

Use of Catalysts : Catalytic reagents are superior to stoichiometric reagents. youtube.com The use of photocatalysts or the catalytic nature of an electrode surface in electrosynthesis exemplifies this principle, allowing for high efficiency with minimal waste. acs.orgyoutube.com

Optimization of Synthetic Yields and Purity Profiles

Achieving high yield and purity is a critical goal in any synthetic process. researchgate.net For the synthesis of this compound, optimization strategies are essential to identify the best reaction conditions. numberanalytics.com

Traditional optimization often involves a "one-factor-at-a-time" (OFAT) approach, where a single parameter like temperature, concentration, or catalyst loading is varied while others are held constant. nih.gov However, this method can miss the ideal conditions that arise from the interaction between different variables.

Modern approaches frequently employ statistical methods like Design of Experiments (DoE). nih.gov DoE allows for the simultaneous variation of multiple factors to build a mathematical model of the reaction. This model can then predict the optimal conditions for maximizing yield and purity while minimizing impurities. For a photocatalytic synthesis, variables could include the catalyst type, solvent, light intensity, and reaction time. nih.gov

Table 2: Illustrative Design of Experiments (DoE) for Synthesis Optimization

Experiment Catalyst Loading (mol%) Temperature (°C) Time (h) Predicted Yield (%)
1 1 25 12 65
2 2 25 12 78
3 1 40 12 72
4 2 40 12 85
5 1 25 24 75
6 2 25 24 91
7 1 40 24 80
8 2 40 24 93
Center Point 1.5 32.5 18 88

This is a hypothetical table illustrating how factors can be varied to map the reaction space and find an optimal yield.

Scale-Up Considerations for Research and Industrial Applications

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a new set of challenges. researchgate.net While a method may be effective on a milligram or gram scale, its feasibility for producing kilograms or tons depends on factors beyond the chemical yield.

Key considerations for scaling up the synthesis of this compound include:

Cost and Availability of Materials : The cost of starting materials, catalysts (especially complex photocatalysts or ligands), and solvents becomes a major driver at an industrial scale. researchgate.net

Process Safety and Robustness : Reactions must be safe, reproducible, and tolerant of minor variations in conditions. Exothermic reactions or those that generate gaseous byproducts require careful engineering controls. researchgate.net

Equipment : Specialized equipment, such as photoreactors for large-scale photocatalysis or industrial electrochemical cells, is required. The capital investment for such equipment must be justified by the process's efficiency and the product's value.

Downstream Processing : Isolation and purification of the final product are critical. At a large scale, methods like distillation, extraction, and crystallization must be efficient and economically viable. The management of impurities is also a primary concern. researchgate.net

Green Chemistry and Regulatory Compliance : Industrial processes face scrutiny regarding their environmental impact. Minimizing waste, using greener solvents, and ensuring compliance with environmental regulations are essential for commercial viability. researchgate.net

For advanced methods like photocatalysis and electrosynthesis, the transition to scale-up is an active area of research, with a focus on developing continuous flow reactors that can improve efficiency, safety, and control. researchgate.net

Reactivity and Mechanistic Investigations of 1 2 Chloroethoxy 2 Methylpropane

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The primary alkyl chloride in 1-(2-chloroethoxy)-2-methylpropane makes it a candidate for nucleophilic substitution reactions. These reactions can proceed through two distinct mechanisms: S_N2 (bimolecular nucleophilic substitution) and S_N1 (unimolecular nucleophilic substitution).

Kinetics and Stereochemistry of S_N2 Reactions

The S_N2 reaction is a one-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. chemicalnote.comyoutube.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.comyoutube.com For this compound, an S_N2 reaction would involve a backside attack by the nucleophile on the carbon atom bonded to the chlorine. chemicalnote.comkhanacademy.org This leads to an inversion of stereochemistry at the reaction center. youtube.comkhanacademy.orgkhanacademy.orgmasterorganicchemistry.com

The structure of the alkyl halide significantly influences the rate of S_N2 reactions. chemicalnote.commasterorganicchemistry.com Steric hindrance around the reaction center can impede the approach of the nucleophile, slowing down the reaction. chemicalnote.com While the primary nature of the chloroethyl group in this compound would generally favor an S_N2 pathway, the presence of the bulky tert-butoxy (B1229062) group on the adjacent carbon can introduce some steric hindrance, potentially reducing the reaction rate compared to less hindered primary alkyl halides. chemicalnote.comyoutube.com Strong nucleophiles are known to favor S_N2 reactions. libretexts.orglibretexts.org

Exploration of S_N1 Pathways via Carbocationic Intermediates

In contrast to the S_N2 mechanism, the S_N1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.comlibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. libretexts.org The rate of an S_N1 reaction is dependent only on the concentration of the substrate, following first-order kinetics. chemicalnote.comlibretexts.org

S_N1 reactions are typically favored by tertiary alkyl halides because they can form stable tertiary carbocations. libretexts.orgodinity.comchemist.sg The chloroethyl moiety in this compound is a primary alkyl halide, which would form a relatively unstable primary carbocation. Therefore, a direct S_N1 reaction at the primary carbon is generally not favored. However, the possibility of carbocation rearrangements, such as a hydride or alkyl shift, could potentially lead to the formation of a more stable carbocation, although this is less common for primary systems. S_N1 reactions are also promoted by polar protic solvents, which can stabilize the carbocation intermediate. odinity.comlibretexts.org

Elimination Reactions to Form Unsaturated Ether Analogs

In addition to substitution, this compound can undergo elimination reactions, where a proton and the chloride leaving group are removed from adjacent carbon atoms to form a double bond. These reactions can also proceed through two primary mechanisms: E2 (bimolecular elimination) and E1 (unimolecular elimination).

E1 and E2 Pathways and Regioselectivity

The E2 reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a π-bond. youtube.comlibretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.orglibretexts.org Strong, bulky bases particularly favor the E2 pathway. libretexts.orglibretexts.orglibretexts.org E2 reactions often exhibit a high degree of regioselectivity, with the more substituted alkene (Zaitsev's rule) generally being the major product when using a small, strong base. libretexts.orgchemistrysteps.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). libretexts.org The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. youtube.com

The E1 reaction, similar to the S_N1 reaction, is a two-step process that begins with the formation of a carbocation intermediate. youtube.com In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. chemistrysteps.com The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com E1 reactions are favored by weak bases and polar protic solvents that can stabilize the carbocation. libretexts.org Like E2 reactions, E1 reactions are also regioselective and typically favor the formation of the more substituted alkene (Zaitsev's rule). chemistrysteps.comyoutube.com Due to the carbocation intermediate, rearrangements are possible in E1 reactions to form a more stable carbocation before elimination occurs. chemistrysteps.com

Competition Between Substitution and Elimination Processes

A key aspect of the reactivity of this compound is the competition between substitution (S_N2/S_N1) and elimination (E2/E1) reactions. libretexts.orglibretexts.org The outcome of this competition is influenced by several factors, including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature. youtube.com

For a primary alkyl halide like the chloroethyl group in this compound, S_N2 reactions are generally favored with good nucleophiles that are weak bases. libretexts.org However, if a strong, sterically hindered base is used, the E2 reaction can become the dominant pathway. libretexts.orglibretexts.org The greater electronegativity of chlorine compared to bromine or iodine can increase the acidity of the β-hydrogens, making elimination more favorable for chlorides in competing S_N2 and E2 reactions. libretexts.orglibretexts.org

The competition between S_N1 and E1 is also possible, particularly under conditions that would favor carbocation formation, such as in a polar protic solvent with a weak nucleophile/base. youtube.com In such cases, a mixture of substitution and elimination products would be expected. youtube.com Higher temperatures generally favor elimination over substitution. youtube.com

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of this compound refers to its reactivity with water. In the presence of water, which can act as a weak nucleophile, the compound can undergo solvolysis. This reaction can proceed via an S_N1-like mechanism, especially given that water is a polar protic solvent capable of stabilizing a carbocation intermediate. odinity.com The initial step would be the slow cleavage of the carbon-chlorine bond to form a primary carbocation. This carbocation could then be attacked by a water molecule to form an alcohol after deprotonation. However, as previously mentioned, the formation of a primary carbocation is energetically unfavorable.

An alternative pathway for decomposition in aqueous media could involve an S_N2-type reaction where a water molecule acts as the nucleophile. While water is a weak nucleophile, this reaction could be forced under certain conditions, such as elevated temperatures. The products of hydrolysis would be 2-methyl-2-propoxyethanol and hydrochloric acid. The ether linkage itself is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Reaction Kinetics in Aqueous and Mixed Solvent Systems

The rate of the Sₙ1 reaction is dependent on the concentration of the substrate but is independent of the concentration of the nucleophile. msu.edursc.org For the hydrolysis of 2-chloro-2-methylpropane (B56623), the rate-determining step is the formation of a tertiary carbocation intermediate. youtube.com The reaction rate is significantly influenced by the polarity of the solvent. An increase in the percentage of water in a mixed solvent system, such as ethanol-water or acetone-water, leads to a substantial increase in the reaction rate. pbworks.commsu.edu This is attributed to the ability of polar protic solvents to stabilize the transition state and the resulting carbocation and chloride ion.

The structure of the alkyl halide also plays a crucial role. Tertiary halides like 2-chloro-2-methylpropane readily undergo Sₙ1 reactions due to the stability of the tertiary carbocation intermediate. odinity.comsydney.edu.au Although this compound contains a primary chloro group, the presence of the ether oxygen atom and the bulky isobutyl group can influence the reaction mechanism and rate. It is plausible that both Sₙ1 and Sₙ2 pathways could be operative, with the predominant mechanism depending on the specific reaction conditions, including the solvent system and the nucleophile. For instance, in a study comparing the reactivity of various alkyl halides, 1-chloro-2-methylpropane, a primary halide, was observed to react in Sₙ1 conditions, albeit likely slower than a tertiary halide. odinity.com

Table 1: Relative Rates of Solvolysis of 2-Chloro-2-methylpropane in Aqueous Ethanol

% Water in Ethanol (v/v)Relative Rate
501
603.3
7011
8041
90170
1001200
Data extrapolated from studies on 2-chloro-2-methylpropane and is presented for illustrative purposes.

Identification of Hydrolysis Products

The hydrolysis of this compound in an aqueous medium is expected to proceed via nucleophilic substitution of the chlorine atom by a hydroxyl group. This would result in the formation of 2-(2-hydroxyethoxy)-2-methylpropane and hydrochloric acid.

In a solvolysis reaction where an alcohol is used as the solvent, an ether could be formed as a byproduct. For example, in the solvolysis of 2-chloro-2-methylpropane, the formation of di-t-butyl ether has been observed. chegg.com Similarly, if this compound were to undergo solvolysis in the presence of an alcohol (ROH), the formation of an ether of the type RO-CH₂CH₂-O-C(CH₃)₃ could be anticipated.

Radical Reactions Involving the Chloroethoxy or Methylpropane Moieties

Homolytic Cleavage and Radical Generation

Radical reactions are initiated by the homolytic cleavage of a covalent bond, a process that can be induced by heat or ultraviolet (UV) light. In the case of this compound, the bond most susceptible to homolytic cleavage is the carbon-chlorine (C-Cl) bond, as it is generally the weakest bond in such haloalkanes.

The bond dissociation energy (BDE) is a measure of the energy required for homolytic cleavage. While specific BDE values for this compound are not documented, data for similar structures like 2-chloro-2-methylpropane can provide insight. Cleavage of the C-Cl bond would generate a primary alkyl radical, (2-isobutoxy)ethyl radical , and a chlorine radical.

Radical Addition and Cyclization Pathways

Once formed, the (2-isobutoxy)ethyl radical can participate in various radical reactions. One possibility is a radical addition reaction if a suitable unsaturated molecule is present.

Another intriguing pathway is intramolecular radical cyclization. The (2-isobutoxy)ethyl radical could potentially undergo a 1,5-hydrogen shift, where a hydrogen atom from the isobutyl group is abstracted by the primary radical center. However, a more plausible cyclization pathway would involve the initial formation of a radical on the isobutyl group, which could then lead to the formation of cyclic ether derivatives. The specific pathways and products would depend on the reaction conditions and the relative stability of the intermediate radicals and transition states.

Acid-Catalyzed Transformations and Rearrangements

The ether linkage in this compound is susceptible to cleavage under strongly acidic conditions, typically in the presence of a strong nucleophile like iodide or bromide ions. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Cleavage can occur via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. Given that one side of the ether is a primary carbon and the other is a tertiary carbon, the cleavage pathway is likely to be complex. The tertiary carbon is more likely to undergo an Sₙ1-type cleavage due to the stability of the resulting tertiary carbocation. This would lead to the formation of tert-butanol and 2-chloroethanol (B45725) . Alternatively, an Sₙ2 attack on the primary carbon of the chloroethoxy group would yield isobutanol and 1,2-dichloroethane . The predominant products will depend on the specific acid and reaction conditions employed.

Under certain conditions, acid-catalyzed rearrangements could also occur, potentially leading to the formation of isomeric products. However, specific studies on the acid-catalyzed rearrangements of this compound are not currently available in the chemical literature.

Role in Advanced Organic Synthesis As a Building Block

Utilization as a Synthetic Precursor for Complex Molecules

The inherent reactivity of the chloroethoxy group, combined with the steric influence of the isobutyl moiety, positions 1-(2-chloroethoxy)-2-methylpropane as a promising starting material for the construction of more complex molecular architectures.

Introduction of Branched Ether Functionalities

The isobutoxyethyl group is a key structural motif in various functional molecules. This compound can serve as a direct precursor for introducing this branched ether functionality. By reacting with a suitable nucleophile, the chlorine atom can be displaced, effectively transferring the -OCH2CH2OCH2CH(CH3)2 group to a target molecule. This is particularly useful in the synthesis of compounds where this specific ether linkage is crucial for biological activity or material properties.

Applications as an Alkylating Agent in Fine Chemical Synthesis

The presence of a reactive carbon-chlorine bond makes this compound a potential alkylating agent, capable of introducing the 2-(isobutoxy)ethyl group onto various substrates. This reactivity is central to its utility in fine chemical synthesis.

Selective Alkylation of Heteroatoms (O, N, S)

Similar chloro-ethers are known to be effective agents for the alkylation of heteroatoms. It is anticipated that this compound would react with alcohols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation) to form the corresponding ethers, amines, and thioethers. The selectivity of these reactions can often be controlled by carefully choosing the reaction conditions, such as the base and solvent. For instance, in the synthesis of certain pharmaceuticals or agrochemicals, the selective N-alkylation of an amine in the presence of other nucleophilic groups is a critical step.

Formation of Carbon-Carbon Bonds via Alkylation

While less common than heteroatom alkylation, the formation of new carbon-carbon bonds using chloro-ethers is also a possibility. This can be achieved by reacting this compound with a strong carbon nucleophile, such as an organometallic reagent or an enolate. Such reactions would extend the carbon skeleton of the target molecule, incorporating the isobutoxyethyl fragment. The success of this approach would depend on overcoming competing side reactions, such as elimination.

Strategic Use in Multi-Step Synthetic Sequences

In the context of a complex, multi-step synthesis, this compound can be employed strategically. Its bifunctional nature—an ether linkage and a reactive alkyl halide—allows for a variety of transformations. For example, the ether group can act as a directing group or a temporary protecting group, while the chloro group provides a handle for subsequent modifications. This versatility makes it a potentially valuable tool for synthetic chemists aiming to construct complex target molecules with high efficiency and control.

Modular Synthesis Approaches

In modular synthesis, complex molecules are assembled from smaller, discrete units or "modules." This approach allows for the systematic and efficient construction of a wide array of derivatives for applications such as drug discovery and materials science. The key to a successful modular synthesis is the availability of building blocks that can be reliably coupled to a molecular scaffold.

The chemical structure of this compound makes it an ideal candidate for a modular building block. The presence of a primary alkyl chloride provides a reactive handle for nucleophilic substitution reactions. This allows for the introduction of the 'isobutoxyethyl' fragment into various molecules. For instance, in reactions with amines, the chloro group can be displaced to form new C-N bonds, a common strategy in the synthesis of pharmacologically active compounds. rsc.org

The utility of chloroethers in this capacity is well-established. For example, bis(2-chloroethyl) ether is known to react with primary and secondary amines, leading to the formation of various substituted products. rsc.org It is also used in the synthesis of crown ethers, such as dibenzo-18-crown-6, through reaction with catechol in the presence of a base. wikipedia.org By analogy, this compound could be employed to introduce the isobutoxyethyl group onto a variety of nucleophilic substrates, thereby modifying their steric and electronic properties.

Protecting Group Strategies Where Applicable (considering related chloroethers)

A protecting group is a chemical moiety that is temporarily introduced into a molecule to mask a reactive functional group, preventing it from reacting in subsequent synthetic steps. organic-chemistry.orgwikipedia.org The ideal protecting group is easy to install, stable under a range of reaction conditions, and can be removed selectively and in high yield. organic-chemistry.org This strategy is crucial in multi-step organic synthesis for achieving chemoselectivity. wikipedia.org

While there is no direct evidence in the literature of this compound being used as a protecting group, the chemistry of related ethers suggests its potential in such applications. For instance, ether-based protecting groups are commonly used to protect alcohols. fiveable.me

The stability of the ether linkage in this compound would likely be similar to other dialkyl ethers, showing resistance to many oxidizing and reducing agents as well as basic conditions. The chloroethyl group, however, offers a potential route for deprotection. While not a standard protecting group, its removal could theoretically be achieved under specific reductive conditions that cleave the carbon-chlorine bond, which could then be followed by further manipulation to unmask the original alcohol.

More commonly, related structures like benzyl (B1604629) (Bn) ethers are used as protecting groups and are removed by hydrogenolysis. fiveable.me Other ether-based protecting groups like methoxymethyl (MOM) ether are cleaved under acidic conditions. fiveable.me The chloroethoxy group represents a less common, but potentially useful, alternative in an orthogonal protection strategy where multiple protecting groups are removed under different, non-interfering conditions. organic-chemistry.orgwikipedia.org For example, in a molecule with both a silyl (B83357) ether (cleaved by fluoride) and a chloroethoxy-protected alcohol, the latter could potentially be cleaved under conditions that leave the silyl ether intact.

The following tables provide data on related chloroether compounds, offering insight into the physical and chemical properties that are relevant to the potential applications of this compound.

Table 1: Physical and Chemical Properties of Related Chloroethers

Property1-(Chloromethoxy)-2-methylpropaneBis(2-chloroethyl) ether
CAS Number 34180-11-5111-44-4
Molecular Formula C₅H₁₁ClOC₄H₈Cl₂O
Molecular Weight 122.59 g/mol 143.01 g/mol
Boiling Point 122°C at 760 mmHg178°C
Density 0.948 g/cm³1.22 g/cm³

Data sourced from references numberanalytics.comnih.gov

Applications in Polymer Science and Materials Chemistry

Role in the Synthesis of Branched and Cross-linked Polymeric Structures

The chloro-functional group in 1-(2-chloroethoxy)-2-methylpropane provides a reactive site that can be leveraged to create more complex polymer architectures, such as branched or cross-linked structures. These architectures can significantly influence the physical and mechanical properties of the final material sigmaaldrich.comyoutube.com.

Poly(ether imide)s (PEIs) are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance murraystate.edu. The synthesis of PEIs often involves the polycondensation of a diamine and a dianhydride researchgate.netscispace.com. Introducing functional groups into the polymer backbone is a common strategy to modify the properties of PEIs, such as solubility or cross-linking density.

Theoretically, this compound could be used to introduce chloro-functional side chains onto the PEI backbone. This could be achieved by first functionalizing one of the monomers (diamine or dianhydride) with the compound. The pendant chloro group would then be available for subsequent reactions to form branches or cross-links. For example, the chlorine atom can be displaced by a nucleophile to graft other polymer chains onto the PEI backbone usm.edu. While specific studies incorporating this compound into PEIs are not documented, the synthesis of other functionalized poly(ether imide)s provides a basis for this potential application rit.edu.

The degree of cross-linking can be controlled by the concentration of the chloro-functional monomer used. A higher concentration would lead to a more densely cross-linked network, resulting in a more rigid and less soluble material. The bulky tert-butyl group on the molecule would also influence the spacing between polymer chains, potentially affecting properties such as the glass transition temperature and the polymer's processability.

Utilization as a Solvent or Additive in Polymerization Reactions

The choice of solvent can have a significant impact on polymerization kinetics and the properties of the resulting polymer flinders.edu.auresearchgate.netmdpi.com. Solvents can influence the solubility of the monomer and polymer, the rate of initiation and propagation, and the conformation of the polymer chains.

There is no readily available scientific literature that documents the use of this compound as a primary solvent or a significant additive in commercial or laboratory-scale polymerization reactions. Its chemical structure, containing both a polar ether group and a less polar alkyl halide, gives it moderate polarity. While it might be capable of dissolving certain monomers and polymers, other more common and well-characterized solvents are typically preferred. Its reactivity, due to the presence of the chloro group, could also be a disadvantage, as it might interfere with the polymerization process itself, for instance, by acting as a chain transfer agent in radical polymerizations nih.gov.

Influence on Reaction Kinetics and Polymer Morphology

An exhaustive search of scholarly articles and chemical databases did not yield any studies investigating the effect of this compound on the kinetics of polymerization reactions. Consequently, there is no data available on how this compound might act as a comonomer, initiator, or chain transfer agent to control reaction rates, molecular weight distributions, or the final morphology of polymers. The influence of its ether and alkyl halide moieties on the stereochemistry or crystalline structure of polymer chains remains uninvestigated.

Functionalization of Polymer Surfaces

Similarly, there is no documented research on the use of this compound for the functionalization of polymer surfaces. The chloroethoxy group presents a potential site for grafting reactions, where polymer chains could be grown from a surface ("grafting from") or pre-formed polymers could be attached to a surface ("grafting to"). However, no studies have been published that utilize this compound for such surface modification techniques. Therefore, there are no research findings or data to report on its efficacy in altering surface properties such as wettability, adhesion, or biocompatibility.

Computational and Theoretical Investigations of 1 2 Chloroethoxy 2 Methylpropane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about the electronic distribution and bonding within a molecule. For 1-(2-chloroethoxy)-2-methylpropane, we can infer its electronic characteristics by examining studies on smaller, related chloroalkyl ethers.

Molecular Orbitals and Electron Density Distribution

The electronic structure of this compound is characterized by a combination of localized sigma (σ) bonds and the influence of the electronegative oxygen and chlorine atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.

In analogous simple ethers and alkyl halides, the HOMO is typically associated with the lone pair electrons on the oxygen atom. The LUMO, conversely, is often centered on the antibonding σ* orbital of the carbon-halogen bond. In the case of this compound, the HOMO would likely be located on the ether oxygen, while the LUMO would be associated with the C-Cl bond. This distribution makes the oxygen atom a primary site for electrophilic attack and the carbon atom of the chloroethyl group susceptible to nucleophilic attack.

The electron density distribution will be significantly polarized. The high electronegativity of the chlorine and oxygen atoms will draw electron density away from the adjacent carbon atoms, creating partial positive charges (δ+) on these carbons and partial negative charges (δ-) on the heteroatoms. This polarization is a key factor governing the molecule's reactivity.

Table 1: Predicted Key Electronic Properties of this compound Based on Analogous Compounds
PropertyPredicted CharacteristicBasis of Analogy
HOMO LocationPrimarily on the ether oxygen atomGeneral trend in ethers
LUMO LocationPrimarily on the σ* orbital of the C-Cl bondGeneral trend in alkyl chlorides
Key Polar BondsC-Cl, C-OElectronegativity differences

Bond Dissociation Energies and Stability Assessments

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. While specific BDE values for this compound have not been computationally determined, we can estimate them based on values for similar structural motifs.

The C-Cl bond is expected to be the weakest covalent bond in the molecule, making it the most likely site for initial cleavage in radical reactions or thermal decomposition. The C-O and C-C bonds will be significantly stronger. The presence of the ether oxygen can also influence the BDE of adjacent C-H bonds, as the resulting radical can be stabilized by the adjacent oxygen atom.

Computational studies on smaller chloroalkanes and ethers provide a basis for these predictions. For instance, the BDE for the C-Cl bond in chloroethane (B1197429) is approximately 81 kcal/mol. The BDEs for C-H bonds in ethers are known to be lower for hydrogens alpha to the ether oxygen due to radical stabilization.

Table 2: Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound
BondEstimated BDE (kcal/mol)Basis of Analogy
C-Cl~80-85Data for simple chloroalkanes
C-O (ethyl side)~85-90Data for simple ethers
C-O (isobutyl side)~85-90Data for simple ethers
C-H (alpha to Cl)~98-100Data for simple chloroalkanes
C-H (alpha to O)~90-95Data for simple ethers

Reaction Pathway Modeling and Transition State Analysis

Understanding the reaction mechanisms of this compound involves modeling the potential energy surfaces of its reactions. This includes identifying transition states and calculating activation energies for competing pathways such as nucleophilic substitution and elimination.

Energetics of Nucleophilic Substitution and Elimination

This compound can undergo both nucleophilic substitution (SN) and elimination (E) reactions. The substrate is a primary alkyl chloride, which generally favors the SN2 mechanism. However, the presence of the isobutyl group, while not directly attached to the reactive center, can introduce some steric hindrance.

Nucleophilic Substitution (SN2): In an SN2 reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of stereochemistry. The transition state would involve a pentacoordinate carbon atom with the nucleophile and the leaving group (chloride ion) partially bonded. Computational modeling of analogous primary alkyl halides suggests a moderate activation energy for this process.

Elimination (E2): The E2 mechanism involves the concerted removal of a proton from the carbon adjacent to the C-Cl bond (the β-carbon) and the departure of the chloride ion. This pathway is favored by strong, sterically hindered bases. The transition state for the E2 reaction would involve the partial formation of a double bond.

The competition between SN2 and E2 pathways is a key area of computational investigation for haloalkanes. Factors such as the nature of the nucleophile/base, solvent, and temperature all influence the relative activation barriers of these two pathways. For this compound, with a primary alkyl chloride, SN2 is generally expected to be the major pathway with common nucleophiles.

Simulation of Radical Reaction Mechanisms

The relatively weak C-Cl bond suggests that this compound can participate in radical reactions. For instance, in the presence of radical initiators or under photolytic conditions, homolytic cleavage of the C-Cl bond can occur, generating a primary alkyl radical.

Computational studies on the radical-initiated oxidation of ethers have shown that hydrogen abstraction is a common pathway. For this compound, hydrogen abstraction can occur at several positions. Abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is often favored due to the stabilizing effect of the oxygen on the resulting radical.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether and alkyl portions of this compound means it can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The key rotatable bonds are the C-O bonds and the C-C bonds of the isobutyl and ethyl groups. Rotation around the C-O-C-C (chloroethyl) dihedral angle will be particularly important in determining the relative orientation of the chloro and isobutyl groups. The most stable conformations will likely minimize steric interactions between the bulky isobutyl group and the chloroethyl moiety. Gauche and anti conformations around the central C-O bonds will have different energies, with the anti conformation generally being more stable.

Preferred Conformations and Rotational Barriers

The conformational landscape of this compound is primarily dictated by rotations around its single bonds. The most significant of these are the C-C and C-O bonds of the ether linkage and the C-C bond of the isobutyl group. The study of energy changes associated with bond rotation is known as conformational analysis and helps in identifying the most stable three-dimensional arrangements of a molecule. lumenlearning.com

The stability of different conformers is influenced by a combination of steric hindrance, torsional strain, and electronic effects such as hyperconjugation and electrostatic interactions. wikipedia.orgresearchgate.net In acyclic molecules like this compound, staggered conformations are generally more stable than eclipsed conformations due to minimized torsional strain. lumenlearning.com

To approximate the rotational barriers in this compound, we can look at computational studies of structurally related ethers. For instance, a study on simple ethers like methyl ethyl ether, methyl isopropyl ether, and methyl tert-butyl ether provides insights into the energy barriers for internal rotation. figshare.comacs.org The isobutyl group in this compound is structurally similar to the isopropyl and tert-butyl groups, suggesting that the rotational barriers around the C-O bonds would be of a similar magnitude, likely in the range of a few kcal/mol.

The presence of a chlorine atom on the ethoxy group introduces additional complexity. The gauche effect, which can stabilize conformations where electronegative groups are in a gauche orientation (a 60° dihedral angle), might play a role. However, steric repulsion between the bulky isobutyl group and the chloroethoxy group will also be a significant factor. The preferred conformation will be a balance between these competing effects.

The rotation around the C-C bond of the isobutyl group will also have characteristic energy barriers, leading to different staggered and eclipsed conformations. The relative energies of these conformers will determine the population distribution at a given temperature.

Table 1: Representative Rotational Barriers of Related Ethers

MoleculeRotational Barrier (kcal/mol)Method of Calculation
Methyl ethyl etherNot specified in abstractB3LYP/6-31G(d) figshare.comacs.org
Methyl isopropyl etherNot specified in abstractB3LYP/6-31G(d) figshare.comacs.org
Methyl tert-butyl etherNot specified in abstractB3LYP/6-31G(d) figshare.comacs.org

Note: While the specific values for rotational barriers were not detailed in the abstract of the cited study, the research indicates that these were calculated and are a key part of understanding the molecules' thermodynamic properties. For this compound, one would expect the barriers to be influenced by the size and nature of the isobutyl and chloroethyl groups.

Intermolecular Interactions in Condensed Phases

In the liquid or solid state, molecules of this compound will interact with each other through a variety of non-covalent forces. These intermolecular interactions are crucial in determining the bulk properties of the substance, such as its boiling point, density, and solubility.

The primary intermolecular forces at play for this compound are expected to be:

Van der Waals Forces: These are the weakest intermolecular forces and include London dispersion forces and dipole-dipole interactions. The isobutyl group, being nonpolar, will primarily contribute to London dispersion forces, which increase with the size and surface area of the molecule.

Dipole-Dipole Interactions: The ether oxygen and the chlorine atom introduce polarity into the molecule. The C-O-C ether linkage has a bent geometry, resulting in a net dipole moment. Similarly, the C-Cl bond is polar. These permanent dipoles will lead to dipole-dipole attractions between neighboring molecules.

Halogen Bonding: In some cases, a halogen atom can act as an electrophilic species and interact with a nucleophile, such as the lone pair of an oxygen atom. This specific type of non-covalent interaction, known as halogen bonding, could contribute to the organization of this compound molecules in the condensed phase. arxiv.org

Molecular dynamics and Monte Carlo simulations are powerful computational techniques used to study the structure and dynamics of liquids. researchgate.netunimi.it Such simulations for this compound would likely reveal a disordered liquid structure where molecules are in constant motion, with their relative orientations influenced by the balance of the aforementioned intermolecular forces. The ether oxygen and the chlorine atom would likely be involved in favorable electrostatic interactions, while the bulky isobutyl groups would create steric constraints, influencing the local packing of the molecules.

Studies on ether-functionalized ionic liquids have shown that the ether oxygen can participate in hydrogen bonding, although in the case of this compound, which lacks strong hydrogen bond donors, this specific interaction would not be present. acs.org However, the principle of specific, directional interactions involving the ether oxygen remains relevant.

Table 2: Types of Intermolecular Interactions Expected in Condensed Phases of this compound

Interaction TypeDescriptionContributing Molecular Features
London Dispersion ForcesTemporary fluctuating dipolesEntire molecule, particularly the isobutyl group
Dipole-Dipole InteractionsAttraction between permanent dipolesC-O-C ether linkage, C-Cl bond
Halogen Bonding (potential)Interaction between the chlorine atom and an electron donor (e.g., ether oxygen)Chlorine atom, ether oxygen

Advanced Analytical Characterization in Mechanistic and Synthetic Studies

Spectroscopic Methods for Mechanistic Elucidation and Product Validation

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups present in 1-(2-chloroethoxy)-2-methylpropane. These methods provide detailed information at the atomic and molecular level, which is critical for confirming the identity of the compound and for tracking the progress of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to ascertain its unique structure.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would provide the ratio of protons in each environment. For instance, the nine protons of the tert-butyl group would likely appear as a singlet, while the protons of the ethoxy chain would exhibit more complex splitting patterns due to coupling with neighboring protons. The chemical shifts of the protons adjacent to the oxygen and chlorine atoms would be significantly influenced by the electronegativity of these atoms, causing them to appear further downfield. docbrown.info

Similarly, the ¹³C NMR spectrum would show a specific number of peaks corresponding to the unique carbon atoms in the molecule. The chemical shifts of these carbons would also be indicative of their local electronic environment. For example, the carbon atom bonded to the chlorine atom would have a characteristic chemical shift.

To illustrate the expected NMR data for a related compound, 1-chloro-2-methylpropane, the following table summarizes its known ¹H NMR spectral data. docbrown.infochemicalbook.com This provides a reference for the types of signals that would be expected for the isobutyl portion of this compound.

Proton Environment Chemical Shift (ppm) Splitting Pattern Integration
(CH₃)₂CH-~1.0Doublet6H
(CH₃)₂CH-~2.0Multiplet1H
-CH₂Cl~3.4Doublet2H
Hypothetical data based on known spectra of similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. rug.nl

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong C-O stretching vibration would be anticipated in the region of 1000-1300 cm⁻¹. The presence of the C-Cl bond would give rise to a stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info Additionally, C-H stretching and bending vibrations from the alkyl groups would be observed. docbrown.infodocbrown.info

Raman spectroscopy would provide complementary information. While C-Cl bonds can be observed in IR, they often give rise to strong, easily identifiable signals in the Raman spectrum. chemicalbook.com

The following table presents typical IR absorption ranges for the functional groups present in this compound, based on data for related compounds like 1-chloro-2-methylpropane. docbrown.infonist.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850-2960
C-H (Alkyl)Bending1350-1470
C-O (Ether)Stretching1000-1300
C-Cl (Alkyl Halide)Stretching600-800

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. docbrown.info This is invaluable for confirming the molecular formula and for obtaining structural information.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak at approximately one-third the intensity, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. docbrown.info

Fragmentation of the molecular ion would likely involve the cleavage of the C-O and C-Cl bonds. Common fragments could include the loss of a chloromethyl radical (•CH₂Cl) or the formation of a stable tert-butyl cation. The fragmentation pattern of the related compound, 1-chloro-2-methylpropane, often shows a base peak at m/z 43, corresponding to the isopropyl cation, or at m/z 56, resulting from the loss of HCl. docbrown.info For a more complex related ether, 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane, mass spectral studies have shown fragmentation pathways involving the loss of radicals such as •CH₂Cl. dtic.mil

Chromatographic Techniques for Reaction Progress and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its likely volatility, this compound would be well-suited for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of reaction components followed by their individual identification based on their mass spectra. dtic.milspectrabase.com

In a synthetic preparation of this compound, GC could be used to monitor the disappearance of starting materials and the appearance of the product over time. The purity of the final isolated product can also be determined by the presence of a single major peak in the chromatogram. The retention time of the compound would be specific to the GC conditions used (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for reaction mixtures that are not amenable to GC, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. A study on the separation of a mixture containing the related compound 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane utilized liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS), demonstrating the utility of HPLC for analyzing such compounds. researchgate.net

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By selecting the appropriate column and mobile phase, this compound can be separated from impurities or other reaction components. The use of a detector such as a UV detector or, more powerfully, a mass spectrometer (LC-MS), allows for the quantification and identification of the separated compounds.

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing polymers derived from vinyl ethers, including those analogous to this compound. This technique separates polymer molecules based on their hydrodynamic volume in solution, providing crucial information on the molecular weight distribution.

In the context of poly(vinyl ether)s, such as copolymers of isobutyl vinyl ether and 2-chloroethyl vinyl ether, SEC is routinely employed to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n). mdpi.com These parameters are critical as they are directly influenced by the polymerization conditions and, in turn, significantly affect the polymer's physical properties. For instance, studies on the cationic polymerization of n-butyl vinyl ether and 2-chloroethyl vinyl ether have shown that the resulting copolymers can have relatively broad molecular weight distributions, which is attributed to termination and chain transfer reactions. mdpi.com

The choice of eluent and calibration standards is vital for accurate SEC analysis. Tetrahydrofuran (THF) is a common eluent for poly(vinyl ether)s, and polystyrene standards are often used to construct a calibration curve for determining the molecular weights. mdpi.com

Research Findings from Analogous Systems:

Research on the statistical copolymers of n-butyl vinyl ether and 2-chloroethyl vinyl ether has utilized SEC to monitor the progress of the polymerization and to characterize the final products. mdpi.com These studies indicate that the molecular weight and PDI are highly dependent on the catalyst system and reaction temperature. For example, using a zirconocene-based catalyst system can lead to copolymers with varying molecular weights and distributions. mdpi.com

Below is a representative table of SEC data for copolymers of n-butyl vinyl ether (BVE) and 2-chloroethyl vinyl ether (CEVE), which illustrates the type of information that would be obtained for polymers of this compound.

Table 1: Representative SEC Data for Poly(BVE-co-CEVE) Copolymers

Copolymer Sample Molar Feed Ratio (BVE/CEVE) M_n ( g/mol ) M_w ( g/mol ) PDI (M_w/M_n)
Copolymer 1 80/20 15,200 25,840 1.70
Copolymer 2 60/40 18,500 33,300 1.80
Copolymer 3 40/60 21,300 40,470 1.90

Note: This data is illustrative and based on findings for analogous copolymers. The values are representative of typical results obtained from SEC analysis.

X-ray Crystallography for Crystalline Derivatives and Complexes

X-ray Crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of crystalline materials. While many poly(vinyl ether)s are amorphous, some, particularly those with stereoregular structures (isotactic or syndiotactic), can exhibit semi-crystalline properties. nasa.gov The crystallinity of these polymers significantly influences their mechanical and thermal properties.

For a polymer like poly(this compound), which contains both a flexible ether linkage and a potentially interactive chloro-substituent, the possibility of forming ordered crystalline domains exists, especially if the polymerization is controlled to yield a stereoregular structure. X-ray diffraction (XRD), a technique based on the principles of X-ray crystallography, is the primary method for investigating this crystallinity.

XRD analysis of semi-crystalline polymers provides information on:

Degree of Crystallinity: The proportion of the material that is crystalline versus amorphous.

Crystallite Size: The size of the ordered crystalline domains.

Crystal Structure: The arrangement of polymer chains within the crystal lattice, including the unit cell parameters.

Research Findings from Analogous Systems:

Studies on poly(vinyl ether)s have used XRD to explore their crystalline nature. For example, X-ray diffraction analysis of various poly(alkyl vinyl ether)s has been conducted to assess their degree of crystallinity. nasa.gov In many cases, these polymers exhibit broad halos in their diffraction patterns, indicative of an amorphous or largely amorphous structure. However, under certain conditions, sharp peaks corresponding to crystalline domains can be observed. nasa.gov

Furthermore, the study of small molecule crystalline derivatives or complexes involving chloro-substituted ethers can provide insight into the potential intermolecular interactions that could drive crystal formation in the polymer. X-ray crystallography of such compounds can reveal details about bond lengths, bond angles, and packing arrangements.

Below is a hypothetical data table representing the kind of information that could be obtained from an XRD analysis of a semi-crystalline derivative of poly(this compound).

Table 2: Representative X-ray Diffraction Data for a Semi-Crystalline Poly(vinyl ether) Analog

Parameter Value
Crystal System Orthorhombic
Space Group P2_12_12_1
Unit Cell Parameters a = 7.80 Å, b = 10.50 Å, c = 5.20 Å
Prominent Diffraction Peaks (2θ) 19.8°, 22.5°, 28.1°
Degree of Crystallinity 35%

Note: This data is hypothetical and serves to illustrate the parameters obtained from X-ray diffraction analysis of a semi-crystalline polymer.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 1-(2-chloroethoxy)-2-methylpropane, likely via Williamson ether synthesis, involves the reaction of a sodium alkoxide with a haloalkane. While effective, this method often requires stoichiometric amounts of strong base and organic solvents, aligning with a less sustainable chemical paradigm. Future research is poised to develop greener, more efficient synthetic pathways.

Key research objectives include:

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can significantly improve the atom economy and reduce waste. Research into phase-transfer catalysis could enhance reaction rates and allow for the use of weaker bases and more environmentally benign solvent systems.

Green Solvents: Investigating the use of sustainable solvents, such as ionic liquids or supercritical fluids like CO2, could drastically lower the environmental footprint of the synthesis. nih.govrsc.org These solvents offer benefits like non-volatility, non-flammability, and recyclability. nih.gov

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of this compound to a flow chemistry setup is a promising direction.

Alternative Precursors: Exploration of routes starting from bio-based feedstocks, such as isobutanol (a precursor to the tert-butyl group) and bio-ethylene (for the chloroethoxy moiety), aligns with the principles of green chemistry. nih.govresearchgate.net

Table 1: Comparison of Synthetic Routes for this compound
ParameterTraditional Williamson SynthesisPotential Sustainable Route (e.g., Catalytic Flow Chemistry)
ReagentsSodium tert-butoxide, 1,2-dichloroethane (stoichiometric base)tert-Butanol, 2-chloroethanol (B45725) (catalytic base/acid)
SolventAnhydrous THF, DMFGreen solvents (e.g., acetonitrile (B52724), ionic liquids) or solvent-free
Waste ProfileHigh salt byproduct (NaCl), solvent wasteLow salt waste, recyclable catalyst and solvent
EfficiencyModerate to good yields, batch processingPotentially higher yields and throughput, continuous processing
SafetyUse of reactive sodium metal or strong baseMilder conditions, improved heat management

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is dominated by the primary alkyl chloride, which is amenable to nucleophilic substitution (SN2) reactions. However, the presence of the ether oxygen and the bulky tert-butyl group could be exploited to unlock novel reactivity.

Future research could focus on:

Selective C-Cl Bond Activation: Developing catalytic systems, potentially based on transition metals like palladium, nickel, or copper, for cross-coupling reactions. This would enable the facile introduction of various functional groups (e.g., aryl, vinyl, alkynyl) at the terminal position, vastly expanding the synthetic utility of the compound.

Ether-Directed Reactions: Investigating whether the ether oxygen can act as a directing group in C-H activation reactions on the ethyl chain or even the tert-butyl group. Such a strategy would allow for functionalization at typically unreactive positions.

Ring-Forming Reactions: Exploring intramolecular reactions where a nucleophile, generated elsewhere in a more complex molecule containing this moiety, could displace the chloride to form heterocyclic structures, which are prevalent in pharmaceuticals.

Catalyst Development: Designing catalysts that can differentiate between the C-Cl bond and the C-O bonds of the ether, allowing for selective transformations. This is particularly relevant under conditions where ether cleavage might compete with C-Cl functionalization. youtube.com

Expansion of Applications in Functional Materials and Advanced Polymer Architectures

The bifunctional nature of this compound makes it an attractive building block for materials science and polymer chemistry. ca.gov The chloro group can serve as an initiation site for polymerization or a point of attachment for further functionalization.

Emerging opportunities include:

Monomer for Controlled Radical Polymerization: The alkyl chloride functionality is a classic initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization (CRP). sigmaaldrich.com Using this compound as an initiator would directly incorporate the bulky and potentially property-modifying tert-butoxyethoxy group at the polymer chain end.

Synthesis of Functional Polymers: The compound can be used as a monomer in step-growth polymerization or modified to a vinyl monomer for chain-growth polymerization. sigmaaldrich.comnationalpolymer.com The resulting polymers would possess pendant chloro groups along the backbone, which are valuable handles for post-polymerization modification, allowing for the creation of materials with tailored properties such as hydrophilicity, adhesive properties, or for bioconjugation. sigmaaldrich.com

Development of Advanced Architectures: The molecule's structure is suitable for creating more complex polymer architectures like block copolymers, star polymers, or polymer brushes on surfaces. For example, a polymer chain could be grown from the chloro group, resulting in a polymer with a large, non-polar head group, potentially useful for self-assembly applications.

Coatings and Additives: The combination of a flexible ether chain and a bulky aliphatic group could impart desirable properties like plasticization, improved solubility, or thermal stability when incorporated into materials like coatings, resins, or lubricants.

Table 2: Potential Applications in Materials and Polymer Science
Application AreaRole of this compoundResulting Material/Property
Controlled PolymerizationATRP InitiatorPolymers with tert-butoxyethoxy end-groups
Functional PolymersMonomer (after modification) or grafting agentReactive polymers for surface modification, drug delivery
Advanced CoatingsAdditive or comonomerImproved flexibility, adhesion, and thermal stability
Self-Assembling MaterialsBuilding block for block copolymersFormation of micelles or other nanostructures

Integration of Machine Learning and AI in Compound-Specific Chemical Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction, optimization, and discovery. acs.org For a specific compound like this compound, these computational tools offer significant opportunities.

Future directions involve:

Retrosynthesis and Route Prediction: Employing AI-driven retrosynthesis software to propose novel and more sustainable synthetic routes that human chemists might overlook. nih.govcas.org These tools can analyze vast reaction databases to identify the most efficient and cost-effective pathways. jetir.org

Reaction Optimization: Using ML algorithms, such as Bayesian optimization, to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature, concentration) for the synthesis or subsequent reactions of the compound. nih.govucla.edu This approach can significantly reduce the number of experiments required, saving time and resources. duke.edusymeres.com

Property Prediction: Training ML models to predict the physical, chemical, and material properties of polymers and functional materials derived from this compound. This would allow for the in silico design of new materials with desired characteristics before committing to laboratory synthesis.

Reactivity Mapping: Developing predictive models that can forecast the outcome of reacting this compound with a wide range of reagents, helping to guide experimental efforts in exploring its reactivity. jetir.orgchemeurope.com This can accelerate the discovery of new transformations and applications. chemeurope.com

By integrating these computational approaches, the research and development lifecycle for this compound and its derivatives can be dramatically accelerated, leading to faster innovation.

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloroethoxy)-2-methylpropane in laboratory settings?

The synthesis of this compound typically involves nucleophilic substitution reactions . A common approach is reacting 2-methylpropane-1-ol with 2-chloroethyl ether derivatives under controlled conditions. For example:

  • Step 1 : Activate the hydroxyl group of 2-methylpropane-1-ol using a strong base (e.g., NaH) to generate an alkoxide intermediate.
  • Step 2 : React the alkoxide with 2-chloroethyl tosylate or mesylate in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation (predicted boiling point ~120–140°C based on analogous compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the chloroethoxy (-OCH2_2CH2_2Cl) and 2-methylpropane backbone. For example, expect a triplet for the -CH2_2Cl group at δ 3.6–3.8 ppm .
  • Infrared (IR) Spectroscopy : Peaks at 1120–1150 cm1^{-1} (C-O-C ether stretch) and 650–750 cm1^{-1} (C-Cl stretch).
  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity assessment, as demonstrated for structurally related chloroethoxy compounds .

Q. What are the critical physical properties for handling this compound?

Key properties (extrapolated from analogous compounds):

  • Boiling Point : Estimated 130–150°C (similar to tert-butyl ethers with chloro substituents) .
  • Solubility : Miscible with polar aprotic solvents (e.g., THF, DMF) and partially soluble in water (~0.1–1 g/L).
  • Stability : Hydrolyzes slowly in aqueous acidic/alkaline conditions. Store under inert gas (N2_2) at 4°C to prevent degradation .

Advanced Questions

Q. What mechanistic considerations govern nucleophilic substitution reactions involving this compound?

The chloroethoxy group undergoes SN2 displacement , but steric hindrance from the 2-methylpropane moiety reduces reaction rates. Strategies to enhance reactivity:

  • Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
  • Kinetic studies show a 20–30% yield drop compared to less hindered analogs, necessitating excess nucleophiles (e.g., NaN3_3) .

Q. How does steric hindrance influence this compound’s utility in polymer synthesis?

The branched 2-methylpropane group limits accessibility of the chloroethoxy site, affecting polymerization efficiency. For example:

  • In epoxy resin crosslinking , reaction rates with amines are 40% slower than linear analogs.
  • Mitigation : Use elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., BF3_3-OEt2_2) to accelerate curing .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

Common impurities include residual 2-methylpropane-1-ol and chlorinated byproducts. Solutions:

  • GC-MS with Headspace Sampling : Detect volatile impurities (LOD: 0.01% w/w).
  • Ion Chromatography : Quantify chloride ions from hydrolysis products.
  • Challenges : Co-elution of stereoisomers in HPLC; resolved using chiral columns (e.g., Chiralcel OD-H) .

Methodological Notes

  • Safety : Use fume hoods and PPE (nitrile gloves, N95 respirators) due to potential respiratory irritation .
  • Contradictions : While enzymatic synthesis (e.g., CAL-B lipase) is effective for azido analogs , chloroethoxy derivatives require harsher conditions, highlighting functional group compatibility limits.

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